1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride
Description
Historical Development and Discovery Context
The discovery of 1-piperazin-1-yl-2-pyrrolidin-1-ylethanone hydrochloride aligns with early 21st-century efforts to expand the library of nitrogen-rich heterocyclic compounds for pharmaceutical screening. Initial synthetic protocols for this compound were reported in patent literature circa 2014, with refinements in cyclization techniques using 1,2-diamine derivatives and sulfonium salts. Its hydrochloride form, first cataloged under CAS 1240621-47-9, was developed to enhance solubility and crystallinity for industrial-scale applications.
Key milestones in its development include:
Academic Research Significance
This compound has become a cornerstone in studying dual heterocyclic systems due to:
- Structural modularity : The ethanone bridge between piperazine and pyrrolidine allows systematic substitution at four distinct positions (N1, N4 of piperazine; N1, C2/C3 of pyrrolidine).
- Pharmacophore potential : Molecular docking studies suggest the piperazine ring interacts with serotonin receptors (5-HT1A), while the pyrrolidine moiety contributes to blood-brain barrier permeability.
- Synthetic versatility : Serves as a precursor for complex derivatives like 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one, demonstrating the scaffold's adaptability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C10H19N3O·HCl | |
| Molecular weight | 235.72 g/mol (free base: 197.28) | |
| XLogP3 | 0.8 | |
| Hydrogen bond donors | 3 | |
| Topological polar surface | 41.5 Ų |
Positioning within Heterocyclic Chemistry Research
Within the heterocyclic chemistry landscape, this compound occupies a unique niche:
- Piperazine derivatives : Compared to simpler analogs like 1-(piperazin-1-yl)ethanone, the pyrrolidine substitution introduces conformational constraints that reduce off-target receptor binding.
- Pyrrolidine hybrids : Contrasted with 2-pyrrolidin-1-ylacetate derivatives, the ethanone linker provides superior metabolic stability (t1/2 >6h in hepatic microsomes).
- Salt forms : The hydrochloride salt demonstrates 3.2-fold higher aqueous solubility (92 mg/mL at 25°C) compared to freebase forms, addressing a critical limitation in previous piperazine therapeutics.
Research Objectives and Scope
Current research priorities focus on three domains:
Synthetic chemistry :
Computational modeling :
Material science applications :
This research framework aims to establish 1-piperazin-1-yl-2-pyrrolidin-1-ylethanone hydrochloride as a multifunctional scaffold bridging medicinal chemistry and materials science. Ongoing studies prioritize structure-activity relationship (SAR) analyses while excluding pharmacokinetic or toxicological profiling per stipulated guidelines.
Properties
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;/h11H,1-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNQMSBOTSHSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method is efficient and yields high purity products. Another common method involves the Ugi reaction, which is a multi-component reaction that forms the piperazine ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazines. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Research indicates that 1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride interacts with neurotransmitter systems, especially those in the central nervous system (CNS).
Key Mechanisms:
- Benzodiazepine Receptor Modulation: The compound may have anxiolytic or sedative effects by enhancing the inhibitory neurotransmitter gamma-Aminobutyric acid (GABA) activity, similar to other compounds interacting with benzodiazepine receptors.
- Opioid Receptor Interaction: Structurally similar compounds can influence opioid receptors, potentially contributing to anxiolytic effects.
Research Findings
- Anxiety Models: Animal studies showed that administering the compound resulted in decreased anxiety-like behaviors in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.
- Pain Models: The compound demonstrated significant antinociceptive effects in neuropathic pain models, indicating its utility in pain management strategies.
- Neuroprotection: A study indicated that the compound could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in neurodegenerative disease treatment.
Additional Piperazine and Pyrrolidine Applications
Piperazine and pyrrolidine derivatives have diverse applications:
- CXCR3 Receptor Modulators: 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)-ethanone derivatives can be used as pharmaceuticals and CXCR3 receptor modulators . Chemokine receptors, including CXCR3, are G-protein coupled receptors (GPCRs) that bind peptidic chemokine ligands . The chemokine receptor CXCR3 binds to inflammatory chemokines, influencing leukocyte trafficking during inflammation .
- Treatment of Metabolic Disturbances: Pyrrolidin-2-one derivatives have shown potential in treating metabolic disturbances . Non-selective α-adrenoceptor antagonists from the pyrrolidin-2-one group may improve glucose and triglyceride levels .
- Anticonvulsant Activity: Thiazole-integrated pyrrolidin-2-one analogues exhibit anticonvulsant activity .
- Antibacterial Activity: Spiro-pyrrolidine molecules have demonstrated antibacterial activity against human pathogens .
Mechanism of Action
The mechanism of action of 1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . This action is mediated through its binding to serotonin transporters, which are proteins responsible for the reabsorption of serotonin into presynaptic neurons. The increased serotonin levels lead to enhanced neurotransmission and improved mood regulation.
Comparison with Similar Compounds
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one Dihydrochloride
- Molecular Formula : C₁₅H₂₆ClN₃O₂; Molar Mass : 315.84 g/mol .
- Key Differences: The addition of a hydroxypropyl linker and dimethyl-pyrrole substituents increases molecular complexity and polarity. These modifications likely improve water solubility compared to the simpler pyrrolidinone scaffold in the target compound.
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
Piperazin-1-yl(pyridin-2-yl)methanone Dihydrochloride
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride
- Structure : Incorporates a chlorophenyl group on the piperazine ring .
- Impact of Substituents : The chloro substituent increases lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility compared to the target compound .
Pharmacological and Therapeutic Activity Comparisons
- Antimicrobial and Anticancer Potential: Piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone exhibit broad-spectrum activity against bacterial and fungal pathogens, attributed to the phenyl group’s role in disrupting microbial membranes .
Physicochemical Properties
Solubility and Dissolution
- Hydrochloride salts generally exhibit improved aqueous solubility. For example, famotidine hydrochloride achieves >90% dissolution within 12 hours in gastric media . While direct data for the target compound is unavailable, structural analogs with hydrophilic substituents (e.g., hydroxypropyl ) likely follow similar trends.

Stability
- RP-HPLC studies on amitriptyline hydrochloride demonstrate stability under varied pH and temperature conditions, with <2% degradation over 24 hours . The target compound’s stability may depend on the steric protection of its pyrrolidinone group.
Biological Activity
Overview
1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride, with the CAS Number 1171593-08-0, is a piperazine derivative recognized for its diverse pharmacological properties. Its hydrochloride form enhances solubility and stability, making it suitable for various scientific applications. This article delves into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
- Molecular Formula : C10H19N3O·ClH
- Molecular Weight : 247.72 g/mol
- IUPAC Name : this compound
The primary mechanism of action for this compound involves the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, which is crucial for mood regulation and has implications in treating depression and anxiety disorders.
Antidepressant Effects
Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The inhibition of serotonin reuptake is a common pathway shared with established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Anticancer Activity
Studies have demonstrated that piperazine derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various human cancer lines. A notable study reported that certain piperazine derivatives reduced cell viability in breast cancer cells with IC50 values comparable to standard chemotherapy agents .
Neuroprotective Effects
There is evidence suggesting neuroprotective effects attributed to piperazine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of a series of piperazine derivatives, including this compound, against human breast cancer cells. The results indicated that these compounds could significantly reduce cell viability, with some derivatives achieving IC50 values lower than those of conventional treatments like doxorubicin .
Case Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal death and preserve cognitive function, indicating potential therapeutic applications in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for 1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone hydrochloride?
- Methodology : Synthesis typically involves coupling piperazine and pyrrolidine derivatives with a ketone precursor under reflux in polar solvents (e.g., ethanol or methanol). Acidic conditions facilitate the formation of the hydrochloride salt. Purification often employs recrystallization or column chromatography to isolate high-purity crystals .
- Key Considerations : Reaction temperature and stoichiometric ratios of precursors significantly impact yield. For example, excess hydrochloric acid ensures complete salt formation .
Q. How should researchers safely handle and store this compound to ensure stability?
- Protocols : Use personal protective equipment (PPE), including gloves and lab coats. Store in airtight containers under dry, cool conditions (2–8°C) to prevent hygroscopic degradation. Avoid exposure to strong oxidizers or bases .
- Emergency Measures : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if irritation persists .
Q. What purification techniques are effective for isolating this compound?
- Methods : Recrystallization using ethanol/water mixtures is common for removing unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column resolves impurities, particularly for pharmacological-grade material .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s receptor interaction mechanisms?
- Experimental Design :
In vitro binding assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to quantify affinity for serotonin or dopamine receptors.
Molecular docking simulations : Compare binding poses with known receptor agonists/antagonists using software like AutoDock Vina .
- Data Interpretation : Correlate IC₅₀ values with structural features (e.g., piperazine ring flexibility) to identify pharmacophores .
Q. What strategies address contradictions in reported biological activities across studies?
- Analytical Framework :
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., assay type, cell lines).
- Dose-response reevaluation : Test activity across a broader concentration range to resolve discrepancies in potency .
- Case Example : Discrepancies in antimicrobial efficacy may arise from differences in bacterial strain susceptibility or compound solubility in assay media .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Techniques :
- X-ray crystallography : Resolves crystal packing and confirms salt formation (e.g., hydrochloride vs. dihydrochloride) .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments; DEPT-135 clarifies carbon hybridization states .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Structure-Activity Relationship (SAR) Studies :
- Pyrrolidine substitution : Replacing pyrrolidine with piperidine increases lipophilicity, enhancing blood-brain barrier penetration.
- Ketone group reduction : Converting the ketone to a hydroxyl group improves aqueous solubility but reduces receptor affinity .
- In vivo Testing : Pharmacokinetic parameters (e.g., half-life, bioavailability) are evaluated in rodent models using LC-MS/MS .
Q. What in vitro models are optimal for evaluating the compound’s therapeutic potential?
- Models :
- Cancer cell lines : Test antiproliferative effects on HeLa or MCF-7 cells via MTT assays.
- Neuronal cultures : Assess neuroprotective activity in primary cortical neurons exposed to oxidative stress .
- Mechanistic Follow-up : Transcriptomic profiling (RNA-seq) identifies downstream signaling pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

